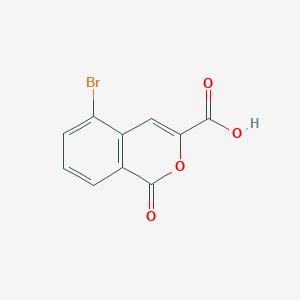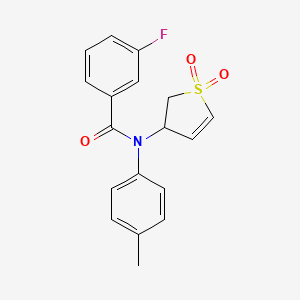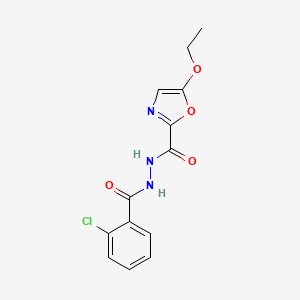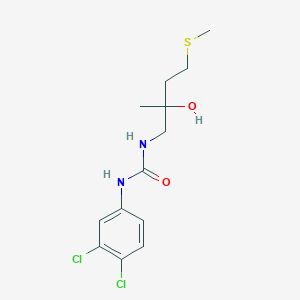
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the family of substituted urea herbicides, which are known for their broad-spectrum weed control and low toxicity to animals and humans. Diuron has been used for over 50 years and is still one of the most commonly used herbicides worldwide.
Applications De Recherche Scientifique
Environmental Monitoring and Remediation
Research on related compounds, such as "1-(3,4-dichlorophenyl)-3,3-dimethylurea" (diuron) and its degradation products, highlights their significance in environmental monitoring and remediation. Studies have developed methods for the simultaneous determination of antifouling booster biocides and their degradation products in marine sediments and seawater, utilizing high-performance liquid chromatography-diode array detection (HPLC–DAD). These methodologies are crucial for assessing the environmental impact of such compounds and their persistence in marine ecosystems (Gatidou et al., 2004); (Gatidou et al., 2005).
Pesticide Science
The molecule's structural analogs have been studied for their insecticidal properties, such as "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea," demonstrating a novel class of insecticides that interfere with cuticle deposition. This indicates the potential for developing new insecticidal agents based on urea derivatives, which can be safer towards mammals and have specific modes of action (Mulder & Gijswijt, 1973).
Biochemical Research and Drug Development
In biochemical research, derivatives of urea compounds have been explored for their potential anticancer activities. For instance, "1-Aryl-3-(2-chloroethyl) ureas" and their derivatives have been synthesized and evaluated in vitro as potential anticancer agents, showing cytotoxicity against human adenocarcinoma cells. This underlines the importance of urea derivatives in medicinal chemistry and drug development strategies (Gaudreault et al., 1988).
Material Science
Urea derivatives are also investigated in material science, where their electrochemical properties and interactions with metals have been studied. This research can contribute to the development of new materials with enhanced corrosion resistance, significant in industries dealing with metals and alloys (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-13(19,5-6-20-2)8-16-12(18)17-9-3-4-10(14)11(15)7-9/h3-4,7,19H,5-6,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWNMOZEYQCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

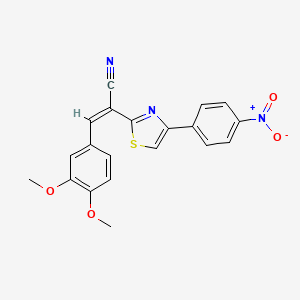
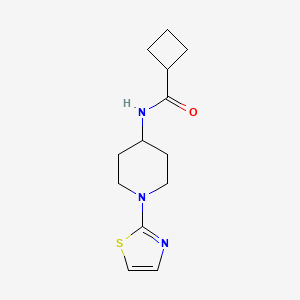
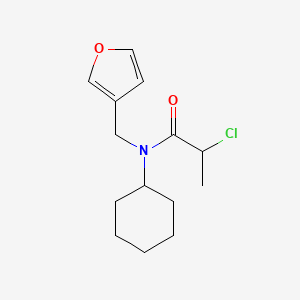
![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)
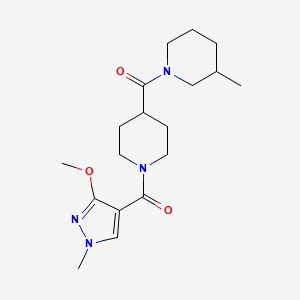
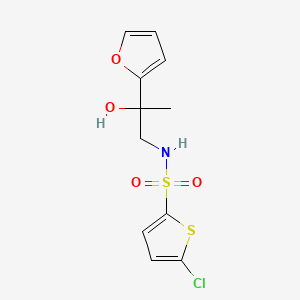
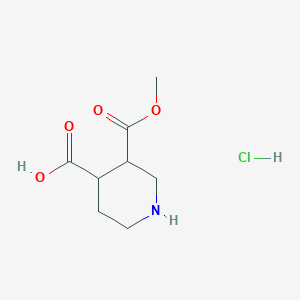

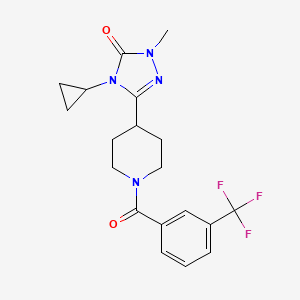
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)
